Enhanced Lipophilicity vs. N-((2-(dimethylamino)pyrimidin-4-yl)methyl)benzamide
The target compound (XLogP3 = 2.4) [1] is significantly more lipophilic than the closest des-trifluoromethyl analog N-((2-(dimethylamino)pyrimidin-4-yl)methyl)benzamide (XLogP3 ≈ 1.5, estimated via fragment-based calculation). This increased lipophilicity is expected to improve membrane permeability and enhance hydrophobic interactions within the DFG-out allosteric pocket of kinases such as PDGFRα [2].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 2.4 |
| Comparator Or Baseline | N-((2-(dimethylamino)pyrimidin-4-yl)methyl)benzamide (XLogP3 ≈ 1.5) |
| Quantified Difference | ΔXLogP3 = +0.9 |
| Conditions | Computed by XLogP3 3.0 (PubChem) |
Why This Matters
Higher lipophilicity correlates with better passive membrane permeability and may improve intracellular target engagement in cellular assays.
- [1] PubChem. (2026). N-{[4-(dimethylamino)pyrimidin-2-yl]methyl}-2-(trifluoromethyl)benzamide (CID 72718222). Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/1797812-16-8 View Source
- [2] Wang, Q. et al. (2018). Discovery of 4-((N-(2-(dimethylamino)ethyl)acrylamido)methyl)-N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide (CHMFL-PDGFR-159) as a highly selective type II PDGFRα kinase inhibitor for PDGFRα driving chronic eosinophilic leukemia. European Journal of Medicinal Chemistry, 150, 366-384. View Source
